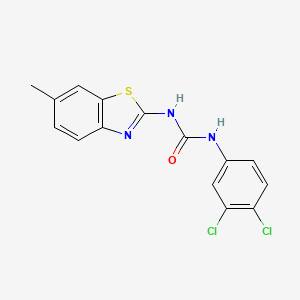![molecular formula C24H29NO4 B6055016 ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative and is commonly referred to as EBP. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of EBP is not fully understood. However, it has been proposed that EBP exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. EBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EBP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
EBP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. EBP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the death of cancer cells. In addition, EBP has been shown to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases.
实验室实验的优点和局限性
EBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. EBP is also relatively non-toxic, which makes it safe for use in in vitro and in vivo experiments. However, there are also some limitations to the use of EBP in lab experiments. One limitation is that the exact mechanism of action of EBP is not fully understood, which can make it difficult to interpret experimental results. In addition, EBP is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on EBP. One direction is to further investigate the mechanism of action of EBP and to identify the specific enzymes and receptors that are targeted by EBP. Another direction is to study the potential use of EBP in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the potential therapeutic applications of EBP and to develop new drugs based on its structure.
合成方法
EBP can be synthesized through a multistep process that involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-(methoxycarbonyl)benzyl chloride. The final step involves the esterification of the resulting compound with ethyl alcohol. The synthesis of EBP is a complex process that requires expertise in organic chemistry.
科学研究应用
EBP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. EBP has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
ethyl 4-benzyl-1-[(4-methoxycarbonylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-29-23(27)24(17-19-7-5-4-6-8-19)13-15-25(16-14-24)18-20-9-11-21(12-10-20)22(26)28-2/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHSPNILCDJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C(=O)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)